An In-depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a derivative of the tetralone scaffold, represents a significant building block in medicinal chemistry and drug discovery. The tetralone core is a privileged structure found in a variety of biologically active compounds, and the presence of both a ketone and a carboxylic acid functional group in this particular molecule offers versatile handles for synthetic modifications. This guide provides a comprehensive overview of the physicochemical properties of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, alongside theoretical and practical insights into its synthesis and characterization, to support its application in research and development.
Physicochemical Properties
| Property | Value/Information | Source |
| IUPAC Name | 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | [PubChem][1] |
| CAS Number | 6566-40-1 | [PubChem][1] |
| Molecular Formula | C₁₁H₁₀O₃ | [PubChem][1] |
| Molecular Weight | 190.19 g/mol | [PubChem][1] |
| Melting Point | Data not available. The related isomer, 1,2,3,4-Tetrahydro-2-naphthoic acid, has a reported melting point of 93-96 °C. | [Sigma-Aldrich][2] |
| Boiling Point | Data not available. | |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. | General principles of carboxylic acid solubility |
| pKa | Predicted to be in the range of 4-5, typical for carboxylic acids. | General pKa ranges for carboxylic acids |
| XLogP3 | 1.2 | [PubChem][1] |
| Polar Surface Area | 54.4 Ų | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. While specific spectra are proprietary to commercial suppliers, the expected spectral features can be predicted based on the functional groups present.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of both aromatic and aliphatic protons in a rigid ring system. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The aliphatic protons on the tetralone ring will exhibit complex splitting patterns due to diastereotopicity and coupling between adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the ketone (δ > 190 ppm), the carbonyl carbon of the carboxylic acid (δ ~170-185 ppm), the aromatic carbons (δ ~125-150 ppm), and the aliphatic carbons of the tetralone ring (δ ~20-60 ppm).[3]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[4]
-
C=O stretch (ketone): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[5]
-
C-O stretch (carboxylic acid): A medium to strong band in the 1210-1320 cm⁻¹ region.[5]
-
Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[4]
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at m/z 190. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[6] The tetralone ring may also undergo characteristic fragmentation.
Synthetic Approaches
The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be approached through several established organic reactions. A plausible and efficient method involves the Stobbe condensation, which is well-suited for the formation of α-alkylidene succinic acids from ketones.[7][8]
Caption: Synthetic workflow for 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid via Stobbe Condensation.
Experimental Protocol: Synthesis via Stobbe Condensation (Generalized)
Causality: The Stobbe condensation is chosen for its reliability in forming C-C bonds between a ketone and a succinic ester, directly installing the carboxylic acid functionality (as its ester precursor) at the desired position. The use of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is crucial to deprotonate the succinic ester without promoting side reactions like saponification.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by the spectroscopic methods detailed above and by melting point analysis.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of β-tetralone and diethyl succinate in a dry, aprotic solvent such as toluene or THF.
-
Base Addition: Under a nitrogen atmosphere, slowly add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).
-
Reaction: Stir the reaction mixture at the appropriate temperature for several hours until the reaction is complete, as indicated by TLC analysis.
-
Workup: Cool the reaction mixture and quench with a dilute acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis and Decarboxylation: The resulting crude product (a half-ester) is then subjected to acidic or basic hydrolysis followed by heating to effect decarboxylation, yielding the final product.
-
Purification: The crude 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be purified by recrystallization from a suitable solvent system.
Experimental Determination of Physicochemical Properties
For novel compounds or where data is unavailable, experimental determination of key properties is essential.
Protocol for pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining the pKa of an acid. It relies on monitoring the pH of a solution of the acid as a titrant of known concentration (a strong base) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Self-Validation: The titration curve (pH vs. volume of titrant) should exhibit a clear inflection point, which corresponds to the equivalence point. The pKa is determined from the midpoint of the buffer region. The experiment should be repeated multiple times to ensure reproducibility.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Solubility Determination
Causality: The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent. It involves agitating an excess of the solid compound with the solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.
Self-Validation: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points until the concentration of the dissolved compound remains constant.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Applications in Drug Development
The tetralone scaffold is a key component in numerous pharmaceuticals. The presence of the carboxylic acid and ketone functionalities in 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid makes it a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, while the ketone can undergo a wide range of reactions, including reduction, oxidation, and carbon-carbon bond formation. This dual reactivity allows for the rapid generation of diverse chemical libraries for screening and lead optimization in drug discovery programs. For instance, derivatives of tetralone have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.
Conclusion
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a valuable building block for medicinal chemistry, offering a rigid scaffold with two orthogonal functional groups for synthetic elaboration. While some of its physicochemical properties are yet to be experimentally determined and reported in publicly accessible literature, this guide provides a solid foundation based on predicted data and established analytical and synthetic methodologies. The protocols and theoretical background presented herein are intended to empower researchers to effectively utilize this compound in the design and synthesis of novel therapeutic agents.
References
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Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241. [Link]
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